Propyl 3-chloropropionate

Catalog No.
S15962710
CAS No.
62108-66-1
M.F
C6H11ClO2
M. Wt
150.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 3-chloropropionate

CAS Number

62108-66-1

Product Name

Propyl 3-chloropropionate

IUPAC Name

propyl 3-chloropropanoate

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

InChI

InChI=1S/C6H11ClO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3

InChI Key

WIOAODPBBXZVNV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCl

Propyl 3-chloropropionate is an organic compound with the molecular formula C6H11ClO2\text{C}_6\text{H}_{11}\text{ClO}_2 and a molecular weight of approximately 136.60 g/mol. It is classified as an ester, specifically derived from propanoic acid and 3-chloropropanol. The compound appears as a colorless to pale yellow liquid with a characteristic odor, and it is known for its reactivity due to the presence of the chlorine atom in its structure, which can participate in various

, including:

  • Oxidation: This compound can be oxidized to form derivatives, where the chlorine atom may be replaced or modified.
  • Reduction: The chloro group can be reduced to a hydroxyl group, yielding propyl 3-chloropropanol. Common reducing agents include lithium aluminum hydride.
  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, depending on the nucleophile used .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents used in reactions involving this compound.
  • Reducing Agents: Lithium aluminum hydride is commonly employed for reduction reactions.
  • Substitution Reactions: Various nucleophiles can be utilized based on the desired product.

The synthesis of propyl 3-chloropropionate typically involves the esterification of propanoic acid with 3-chloropropanol. This reaction is catalyzed by a strong acid such as sulfuric acid and is generally conducted under reflux conditions to ensure complete conversion of reactants into the ester.

Industrial Production

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. Continuous monitoring of temperature and pressure is crucial to optimize yield and purity. The final product is purified through distillation to remove unreacted materials and byproducts .

Propyl 3-chloropropionate finds applications in various fields, including:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other chemical compounds.
  • Flavoring Agents: Due to its ester nature, it may be used in flavoring formulations.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity .

Several compounds share structural similarities with propyl 3-chloropropionate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 3-chloropropionateC5H9ClO2One carbon shorter; used in similar applications
Methyl 3-chloropropionateC4H7ClO2Smaller alkyl chain; higher volatility
Isopropyl 3-chloropropionateC6H11ClO2Branched structure; different physical properties
Butyl 3-chloropropionateC7H13ClO2Longer alkyl chain; potentially different reactivity

Uniqueness of Propyl 3-Chloropropionate

Propyl 3-chloropropionate stands out due to its balanced molecular structure that provides a combination of stability and reactivity. Its intermediate length allows for versatile applications while maintaining sufficient reactivity for various chemical transformations .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0447573 g/mol

Monoisotopic Mass

150.0447573 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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